5-(Methylamino)-2(3H)-benzoxazolone

TAAR5 GPCR Olfactory receptor

Sourcing a reliable negative control for TAAR5 screening is critical for assay validation. 5-(Methylamino)-2(3H)-benzoxazolone (CAS 1341845-23-5) solves this with its defined, weak agonist activity (EC50 > 10,000 nM), providing a clear baseline to distinguish active compounds. - Definitive Control: Validated TAAR5 ligand profile prevents target misidentification common with other 5-substituted analogs. - Cost-Effective Scaffold: Accessible via a one-step, quantitative-yield synthesis, enabling economical large-scale SAR programs. - Distinct Pharmacology: The C-5 methylamino group ensures a unique binding fingerprint, unlike 5-chloro or 5-fluoro counterparts.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12285450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-2(3H)-benzoxazolone
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)OC(=O)N2
InChIInChI=1S/C8H8N2O2/c1-9-5-2-3-7-6(4-5)10-8(11)12-7/h2-4,9H,1H3,(H,10,11)
InChIKeyJVPZSFVHUMSZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylamino)-2(3H)-benzoxazolone: Physicochemical Baseline


5-(Methylamino)-2(3H)-benzoxazolone (CAS 1341845-23-5) is a benzoxazolone derivative with a methylamino substituent at the C-5 position of the benzene ring, possessing a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol . As a member of the 2(3H)-benzoxazolone heterocyclic class, it features a planar, rigid scaffold combining a lipophilic benzene ring with a hydrophilic cyclic carbamate moiety, which is a privileged pharmacophore in drug design [1]. The C-5 substitution pattern is a critical determinant of its biological activity, physicochemical profile, and synthetic accessibility [2].

1 Defined TAAR1/TAAR5 engagement profile for GPCR ligand screening
2 C-5 methylamino substitution supports SAR studies within benzoxazolone class
3 Reported one-step synthesis enables efficient procurement for medicinal chemistry

5-(Methylamino)-2(3H)-benzoxazolone: Generic Substitution Infeasibility


Benzoxazolone derivatives are not interchangeable due to profound, position-dependent differences in biological activity, target engagement, and physicochemical properties. The C-5 substituent directly influences receptor binding affinity, selectivity, metabolic stability, and overall pharmacological profile [1]. For example, 5-chloro analogs exhibit potent acetylcholinesterase inhibition (IC50 = 7.53 µM) [2], 5-fluoro analogs show weak nitric oxide synthase inhibition (IC50 = 50,000 nM) [3], and 5-amino analogs demonstrate moderate VAP-1 inhibition (IC50 = 370 nM) [4]. The methylamino group at C-5 confers a distinct pharmacological fingerprint, particularly regarding trace amine-associated receptor (TAAR) engagement and metabolic stability, making simple substitution with other 5-substituted benzoxazolones or the unsubstituted scaffold impossible without altering experimental outcomes [5]. The following quantitative evidence details these critical differentiators.

Target engagement divergence by C-5 substituent
5-chloro analogs target acetylcholinesterase; 5-fluoro analogs target nitric oxide synthase. TAAR interaction profile may not transfer.
Physicochemical shift alters assay behavior
Lipophilicity differences (logP from 1.1 to 2.5) may shift membrane permeability and solubility, affecting cellular assay responses.

5-(Methylamino)-2(3H)-benzoxazolone: Quantitative Differentiation Evidence


TAAR5 Agonist Activity vs. Fluoro/Chloro Analogs

5-(Methylamino)-2(3H)-benzoxazolone exhibits weak agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), with an EC50 value greater than 10,000 nM [1]. In contrast, the 5-fluoro analog (5-fluoro-2(3H)-benzoxazolone) shows no reported activity at TAAR5 but inhibits nitric oxide synthase (NOS) with an IC50 of 50,000 nM [2]. The 5-chloro analog (5-chloro-2(3H)-benzoxazolone) demonstrates potent acetylcholinesterase (AChE) inhibition (IC50 = 7.53 µM) [3], highlighting a complete divergence in target engagement driven by the C-5 substituent.

TAAR5 Agonist Activity
Cross-study comparable
EC50 >10,000 nM (mouse TAAR5)
vs. 5-fluoro analog: NOS IC50 50,000 nM
vs. 5-chloro analog: AChE IC50 7.53 µM
Distinguishes weak TAAR5 engagement from unrelated NOS/AChE inhibition
No head-to-head study; different assay systems
TAAR5 GPCR Olfactory receptor Neuropharmacology

TAAR1 Agonist Activity Comparison

5-(Methylamino)-2(3H)-benzoxazolone exhibits weak agonist activity at human TAAR1 with an EC50 greater than 10,000 nM [1]. This is in stark contrast to potent TAAR1 agonists like compound 369 from patent US8604061, which demonstrates an EC50 of 0.600 nM at rat TAAR1 [2]. While the target compound is not a potent TAAR1 ligand, its defined, weak activity provides a useful control or starting point for SAR studies, differentiating it from inactive or highly potent benzoxazolone derivatives.

TAAR1 Agonist Activity
Cross-study comparable
EC50 >10,000 nM (human TAAR1)
vs. compound 369: EC50 0.600 nM (rat TAAR1)
Low-potency control for TAAR1 SAR calibration
>16,000-fold difference; cross-study comparison
TAAR1 GPCR Neuropsychiatric Drug discovery

Physicochemical Comparison to 5-Chloro and Unsubstituted Analogs

5-(Methylamino)-2(3H)-benzoxazolone has a molecular weight of 164.16 g/mol and a calculated logP of approximately 1.87 [1]. In comparison, 5-chloro-2(3H)-benzoxazolone has a molecular weight of 169.57 g/mol and a higher logP of approximately 2.5 [2]. The unsubstituted 2(3H)-benzoxazolone has a molecular weight of 135.12 g/mol and a logP of approximately 1.1 [3]. The methylamino group provides a balanced lipophilicity, which may influence membrane permeability and solubility compared to the more lipophilic chloro analog or the less lipophilic unsubstituted scaffold.

Physicochemical Properties
Calculated values
MW 164.16 g/mol, logP 1.87
vs. 5-chloro: MW 169.57, logP 2.5
vs. unsubstituted: MW 135.12, logP 1.1
Intermediate lipophilicity may influence membrane permeability in assays
Experimental logP may vary; source-dependent
Physicochemical properties Lipophilicity Drug-likeness Medicinal chemistry

One-Step, High-Yield Synthesis

A one-step synthesis of 5-(Methylamino)-2(3H)-benzoxazolone has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a significant advantage over multi-step syntheses often required for other 5-substituted benzoxazolones, such as 5-chloro analogs, which may involve more complex procedures and lower overall yields [2]. The high-yielding, one-step protocol directly translates to lower production costs and greater accessibility for research purposes.

Synthetic Access
Reported
One-step, quantitative yield
Adapted Vilsmeier conditions
Supports cost-effective procurement for scale-up research
Comparator 5-chloro analog often requires multi-step synthesis
Synthetic chemistry Yield Scalability Cost-effectiveness

5-(Methylamino)-2(3H)-benzoxazolone: Optimal Application Scenarios


TAAR5 Ligand Screening Control

Given its defined, albeit weak, agonist activity at TAAR5 (EC50 > 10,000 nM), 5-(Methylamino)-2(3H)-benzoxazolone serves as a valuable control or reference compound in TAAR5 ligand screening campaigns [1]. Its low potency provides a clear baseline for distinguishing active compounds from inactive ones, and its distinct profile compared to other benzoxazolone derivatives (e.g., 5-fluoro and 5-chloro analogs) ensures specificity in target engagement studies [2].

Medicinal Chemistry SAR Scaffold

The methylamino group at the C-5 position imparts unique physicochemical properties (MW 164.16, logP 1.87) and a defined TAAR interaction profile [3]. This makes the compound an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for TAAR or related GPCR targets [4]. Its intermediate lipophilicity offers a favorable balance for further derivatization.

Cost-Effective Building Block

The reported one-step, quantitative-yield synthesis using adapted Vilsmeier conditions [5] makes 5-(Methylamino)-2(3H)-benzoxazolone a cost-effective and readily accessible building block. This is particularly advantageous for large-scale medicinal chemistry programs or for the production of chemical probes where high yields and low cost are critical for procurement and project feasibility.

Application
Selection Property
Validation Focus
TAAR5 ligand screening control
Defined weak TAAR5 agonist profile (EC50 >10,000 nM)
Control specificity against 5-fluoro and 5-chloro benzoxazolones
Medicinal chemistry SAR scaffold
C-5 methylamino substitution with balanced lipophilicity
Potency and selectivity optimization for GPCR targets
Cost-efficient building block
Reported one-step quantitative synthesis
Yield and scalability for large-scale research programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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